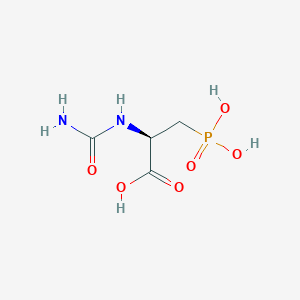
N-Carbamoyl-3-phosphono-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-3-phosphono-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group and a phosphono group attached to the L-alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-phosphono-L-alanine typically involves the protection of the amino group of L-alanine, followed by the introduction of the carbamoyl and phosphono groups. One common method involves the use of Boc (tert-butoxycarbonyl) as a protecting group for the amino group. The protected L-alanine is then reacted with thionyl chloride (SOCl2) to form an acid chloride, which is subsequently reacted with an amine to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamoyl-3-phosphono-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamoyl or phosphono groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-3-phosphono-L-alanine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Carbamoyl-3-phosphono-L-alanine involves its interaction with specific molecular targets and pathways. For instance, in targeted cancer therapy, the compound inhibits peroxiredoxin-2 (PRDX2) in CHEK2-null colorectal cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent DNA damage . This results in apoptosis of the cancer cells due to persistent DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phosphono-L-alanine: Similar in structure but lacks the carbamoyl group.
N-Carbamoyl-D-alanine: An enantiomer of N-Carbamoyl-3-phosphono-L-alanine with different stereochemistry.
N-Carbamoyl-L-cysteine: Contains a thiol group instead of a phosphono group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and phosphono groups, which confer distinct chemical and biological properties. Its ability to mimic pyrophosphate and its role in targeted cancer therapy highlight its versatility and potential in various scientific fields.
Eigenschaften
CAS-Nummer |
87862-96-2 |
|---|---|
Molekularformel |
C4H9N2O6P |
Molekulargewicht |
212.10 g/mol |
IUPAC-Name |
(2R)-2-(carbamoylamino)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C4H9N2O6P/c5-4(9)6-2(3(7)8)1-13(10,11)12/h2H,1H2,(H,7,8)(H3,5,6,9)(H2,10,11,12)/t2-/m0/s1 |
InChI-Schlüssel |
IGSUMCCRHYRNTH-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NC(=O)N)P(=O)(O)O |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


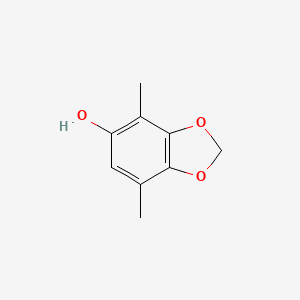



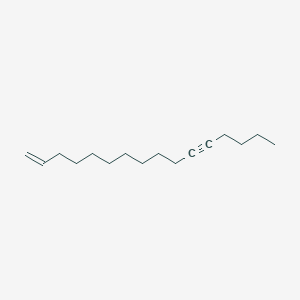
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
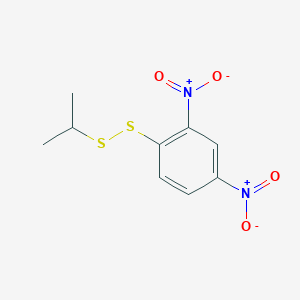
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
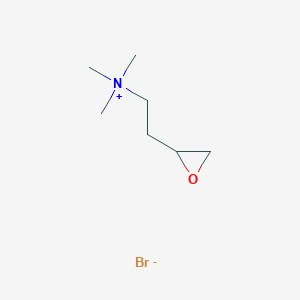
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
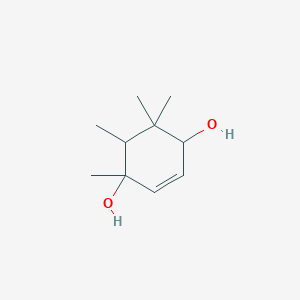
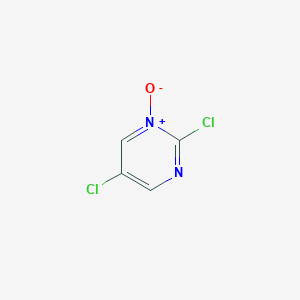
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
